Methyl indoline-2-carboxylate

Description

The exact mass of the compound Methyl indoline-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl indoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl indoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

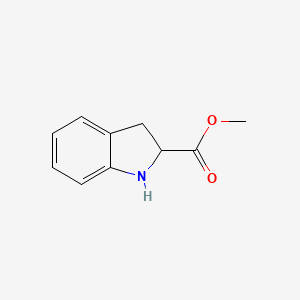

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URORFKDEPJFPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383299 | |

| Record name | methyl indoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59040-84-5, 96056-64-3 | |

| Record name | Methyl indoline-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59040-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl indoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-Methyl Indoline-2-carboxylate from Indole

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-Methyl indoline-2-carboxylate is a paramount chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Its rigid, bicyclic structure and defined stereochemistry are crucial for precise molecular interactions with biological targets. The synthesis of this compound in high enantiopurity from the flat, aromatic indole core represents a significant and ongoing challenge in asymmetric synthesis. This guide provides an in-depth exploration of the core synthetic strategies, delving into the mechanistic rationale, practical execution, and comparative advantages of each approach.

Section 1: Direct Asymmetric Hydrogenation of Indole Precursors

The most atom-economical and elegant route to (S)-methyl indoline-2-carboxylate is the direct asymmetric hydrogenation of methyl indole-2-carboxylate. This transformation involves the stereoselective reduction of the C2=C3 double bond of the indole ring. The primary challenge lies in overcoming the inherent aromatic stability of the indole nucleus and controlling the facial selectivity of hydrogen addition. This is achieved through the use of sophisticated chiral transition-metal catalysts.

Mechanistic Principles of Catalysis

Transition metal-catalyzed asymmetric hydrogenation relies on the formation of a transient complex between the prochiral substrate and a chiral catalyst. The catalyst, typically a rhodium, palladium, or iridium complex bearing a chiral phosphine ligand, creates a chiral environment that forces the hydrogen molecule to add to one face of the double bond preferentially. For indole substrates, activation is often facilitated by an N-protecting group or the presence of a Brønsted acid co-catalyst, which protonates the indole, increasing its susceptibility to reduction.

Key Catalytic Systems and Performance

Several classes of metal catalysts have been successfully employed for the asymmetric hydrogenation of N-protected and unprotected indoles.

-

Rhodium-Based Catalysts: Pioneering work in this area utilized rhodium complexes with chiral bisphosphine ligands such as PhTRAP. These systems are effective for N-acetylated indole esters, achieving high yields and enantioselectivities under hydrogen pressure.[1][2] The presence of a base like cesium carbonate is often required to achieve optimal results.[1]

-

Palladium-Based Catalysts: Palladium catalysts, particularly when paired with strong Brønsted acids, have proven highly effective for the hydrogenation of unprotected indoles.[3] The acid is believed to protonate the indole, generating an indoleninium ion that is more readily reduced. Ligands like (S)-SegPhos are instrumental in conferring high enantioselectivity.[3]

-

Iridium-Based Catalysts: More recently, iridium complexes featuring bisphosphine-thiourea ligands have emerged as powerful catalysts for the asymmetric hydrogenation of a wide range of unprotected 2-substituted and 2,3-disubstituted indoles, delivering chiral indolines with excellent yields and enantioselectivities.[4]

Data Summary: Asymmetric Hydrogenation Performance

| Catalyst System | Ligand | Substrate Example | Yield (%) | ee (%) | Reference |

| [Rh(nbd)2]SbF6 | PhTRAP | N-Acetylindole-2-carboxylate | 95 | 95 | [2] |

| Pd(OCOCF3)2 | (S)-SegPhos | 2-Substituted Indole | >99 | 96 | [3] |

| [Ir(cod)Cl]2 | ZhaoPhos | 2-Aryl Indole | 95 | 97 | [4] |

Experimental Workflow: Asymmetric Hydrogenation

Caption: General workflow for transition metal-catalyzed asymmetric hydrogenation.

Detailed Protocol: Palladium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example based on established methodologies.[3]

-

Catalyst Preparation: In a glovebox, a mixture of Pd(OCOCF₃)₂ (0.01 mmol) and (S)-SegPhos (0.011 mmol) in toluene (2.0 mL) is stirred at room temperature for 30 minutes.

-

Reaction Setup: To a dried autoclave, add methyl indole-2-carboxylate (1.0 mmol) and the pre-formed catalyst solution.

-

Acid Addition: Add a solution of a strong Brønsted acid, such as ethanesulfonic acid (0.2 mmol), in toluene.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 300 psi H₂. Heat the reaction mixture to 40 °C and stir for 24 hours.

-

Work-up: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (S)-methyl indoline-2-carboxylate.

-

Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Section 2: Organocatalytic Transfer Hydrogenation

Organocatalysis offers a compelling metal-free alternative for the synthesis of chiral indolines. The dominant strategy is a transfer hydrogenation, where a chiral Brønsted acid catalyzes the stereoselective transfer of a hydride from a simple hydrogen donor to the indole substrate.

Mechanistic Rationale

This process hinges on the activation of the indole derivative by a chiral phosphoric acid (CPA). The CPA protonates the nitrogen of a transient 3H-indole tautomer, forming a highly reactive indoleninium ion. This cation forms a tight, stereochemically defined ion pair with the chiral conjugate base of the acid. A hydrogen donor, typically a Hantzsch dihydropyridine ester, then delivers a hydride to the C2 position, guided by the chiral environment of the ion pair. This approach provides excellent enantiocontrol under mild reaction conditions.[5][6]

Logical Framework: Brønsted Acid Catalysis

Caption: Key interactions in the organocatalytic transfer hydrogenation cycle.

Performance and Scope

The Brønsted acid-catalyzed transfer hydrogenation is highly effective for various 2-substituted 3H-indoles, consistently delivering the corresponding indolines in high yields and with excellent enantioselectivities, often exceeding 97% ee.[5][6] The reaction tolerates a wide range of substituents on both the indole core and the 2-position substituent.

Data Summary: Organocatalytic Transfer Hydrogenation

| Catalyst | Substrate | Yield (%) | ee (%) | Reference |

| Chiral Phosphoric Acid 5j | 2-Phenyl-3H-indole | 98 | 97 | [6] |

| Chiral Phosphoric Acid 5j | 2-(4-Chlorophenyl)-3H-indole | 99 | 96 | [6] |

| Chiral Phosphoric Acid 5j | 2-(2-Naphthyl)-3H-indole | 98 | 98 | [6] |

Detailed Protocol: Organocatalytic Transfer Hydrogenation

This protocol is a representative example for the reduction of a 3H-indole precursor.[6]

-

Reaction Setup: To a vial, add the 3H-indole substrate (0.2 mmol), Hantzsch dihydropyridine (0.25 mmol, 1.25 equiv), and the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous toluene (10 mL) to achieve a 0.02 M concentration.

-

Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the optically active indoline.

-

Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Section 3: Biocatalytic Kinetic Resolution

For large-scale industrial production, biocatalysis presents a robust, scalable, and highly selective method. The most common biocatalytic route to (S)-methyl indoline-2-carboxylate is not a direct synthesis from indole but rather an enzymatic kinetic resolution of a racemic mixture of methyl indoline-2-carboxylate.[2][7]

Strategy and Mechanism

This strategy involves a two-stage process. First, racemic methyl indoline-2-carboxylate is synthesized via a standard, non-chiral chemical reduction of methyl indole-2-carboxylate. Second, this racemic ester is subjected to a hydrolytic enzyme, such as a lipase or protease. The enzyme acts as a chiral catalyst, selectively recognizing and hydrolyzing one enantiomer—for example, the (R)-ester—into its corresponding carboxylic acid at a much faster rate than the (S)-ester. This leaves the desired (S)-methyl indoline-2-carboxylate unreacted and enantiomerically enriched. The process is terminated at or near 50% conversion to maximize both the yield and the enantiopurity of the remaining ester.

Experimental Workflow: Biocatalytic Resolution

Caption: Workflow for the synthesis and biocatalytic resolution of racemic ester.

Enzyme Selection and Performance

A variety of commercially available and inexpensive hydrolytic enzymes have demonstrated high efficacy in this resolution. Enzymes like Savinase, Alcalase, and Novozym 243 can produce (S)-methyl indoline-2-carboxylate with exceptionally high optical purity (>99% ee).[2]

Data Summary: Enzymatic Kinetic Resolution

| Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |

| Savinase | Racemic Methyl Indoline-2-carboxylate | (S)-Methyl Indoline-2-carboxylate | 47.0 | 99.3 | [2] |

| Alcalase | Racemic Methyl Indoline-2-carboxylate | (S)-Methyl Indoline-2-carboxylate | ~45 | >99 | [2] |

Detailed Protocol: Biocatalytic Resolution

This protocol is a representative two-part procedure.[2][8]

Part A: Synthesis of Racemic Methyl Indoline-2-carboxylate

-

Esterification: Dissolve racemic indoline-2-carboxylic acid (10 mmol) in methanol (50 mL).[8]

-

Reaction: Cool the solution in an ice bath and slowly add thionyl chloride (12 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the racemic ester.

Part B: Enzymatic Kinetic Resolution [2]

-

Setup: In a temperature-controlled reactor, suspend the racemic methyl indoline-2-carboxylate (20 g) in a phosphate buffer solution (pH 7.5).

-

Enzyme Addition: Add the selected hydrolytic enzyme (e.g., Savinase).

-

Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC, tracking the disappearance of the (R)-ester.

-

Quenching: When the conversion reaches approximately 50%, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate and adjusting the pH to ~9.0.

-

Extraction: Separate the organic layer. The desired (S)-ester will be in the organic phase, while the sodium salt of the (R)-acid will remain in the aqueous phase.

-

Purification: Wash the organic layer with brine, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the enantiopure (S)-methyl indoline-2-carboxylate.

Conclusion and Comparative Outlook

The synthesis of enantiopure (S)-methyl indoline-2-carboxylate from indole can be accomplished through several distinct and powerful strategies.

-

Asymmetric Hydrogenation represents the most direct and atom-economical approach, offering high efficiency and enantioselectivity. Its primary advantage is the direct conversion of an aromatic precursor, though it requires specialized chiral ligands, metal catalysts, and often high-pressure equipment.

-

Organocatalytic Transfer Hydrogenation provides a valuable metal-free alternative. It operates under mild conditions and achieves excellent stereocontrol. While highly effective for 3H-indole precursors, its direct application to methyl indole-2-carboxylate is less established.

-

Biocatalytic Kinetic Resolution is a highly scalable and industrially proven method. While it is a multi-step process with a theoretical maximum yield of 50% for the desired enantiomer, its use of inexpensive enzymes, mild aqueous conditions, and exceptionally high selectivity make it a preferred route for large-scale manufacturing.

The choice of synthetic route ultimately depends on the specific requirements of the project, including scale, cost, available equipment, and desired purity. Continued innovation in catalyst design—whether metallic, organic, or biological—will undoubtedly lead to even more efficient and sustainable methods for producing this vital pharmaceutical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis routes of (S)-(+)-Methyl indoline-2-carboxylate [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of Racemic Methyl Indoline-2-Carboxylate

Abstract: This technical guide provides a comprehensive overview of the principal methodologies for the laboratory-scale synthesis of racemic methyl indoline-2-carboxylate, a valuable building block in medicinal chemistry and drug development. We will delve into the two most prevalent synthetic strategies: the direct esterification of indoline-2-carboxylic acid and the reduction of methyl indole-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and practical insights to ensure successful synthesis.

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged structural motif in a vast array of biologically active compounds and natural products. Its rigid, bicyclic structure provides a valuable framework for the design of therapeutic agents targeting a diverse range of biological targets. Methyl indoline-2-carboxylate, in particular, serves as a key intermediate in the synthesis of pharmaceuticals such as ACE inhibitors and other cardiovascular drugs. The ability to reliably synthesize this compound in its racemic form is a fundamental starting point for many research and development programs.

Strategic Approaches to Synthesis

Two primary and reliable pathways are commonly employed for the preparation of racemic methyl indoline-2-carboxylate. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

-

Method A: Direct Esterification of Racemic Indoline-2-Carboxylic Acid. This is the most straightforward approach, involving the direct conversion of the carboxylic acid to its methyl ester.

-

Method B: Reduction of Methyl Indole-2-Carboxylate. This strategy begins with the more aromatic indole system, which is then reduced to the corresponding indoline.

This guide will provide a detailed exploration of both methodologies.

Method A: Direct Esterification of Racemic Indoline-2-Carboxylic Acid

This method is predicated on the classic Fischer esterification or related reactions, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst.

Mechanistic Rationale

The esterification of indoline-2-carboxylic acid with methanol is typically catalyzed by a strong acid. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. Thionyl chloride is a particularly effective reagent for this transformation as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards nucleophilic attack by methanol. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion.

Detailed Experimental Protocol

A robust and commonly cited method for this transformation involves the use of thionyl chloride in methanol.[1][2]

Materials:

-

Racemic indoline-2-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend racemic indoline-2-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

-

Reagent Addition: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in dichloromethane or ethyl acetate and carefully add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Continue adding the bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude racemic methyl indoline-2-carboxylate.

-

Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.

Data Summary

| Parameter | Value | Reference |

| Starting Material | Racemic indoline-2-carboxylic acid | [1][2] |

| Reagents | Methanol, Thionyl chloride | [1][2] |

| Reaction Time | 2-4 hours | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Typical Yield | High | N/A |

Workflow Diagram

Caption: Workflow for the esterification of indoline-2-carboxylic acid.

Method B: Reduction of Methyl Indole-2-Carboxylate

This approach involves the reduction of the 2,3-double bond of the indole ring system. While catalytic hydrogenation is a common reduction method, it can sometimes be challenging for indole derivatives and may lead to over-reduction.[3] A more controlled chemical reduction is often preferred.

Mechanistic Rationale

The reduction of indoles with sodium borohydride in a carboxylic acid medium, such as trifluoroacetic acid (TFA), proceeds through a distinct mechanism.[4] The indole nitrogen is first protonated by the strong acid, followed by protonation at the C3 position, which is the most electron-rich position of the indole ring. This forms an indoleninium ion, which is a reactive intermediate. The indoleninium ion is then reduced by a hydride transfer from sodium borohydride to the C2 position, yielding the indoline. The use of a strong acid like TFA is crucial for the initial protonation steps. The use of TFA also helps to avoid the N-alkylation that can occur with other carboxylic acids like acetic acid.[4]

Detailed Experimental Protocol

A reliable method for this reduction uses sodium borohydride in trifluoroacetic acid.[4]

Materials:

-

Methyl indole-2-carboxylate

-

Trifluoroacetic acid (TFA)

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 2M)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl indole-2-carboxylate (1 equivalent) in trifluoroacetic acid (10-20 mL per gram of indole).

-

Reagent Addition: Cool the solution in an ice bath to 0 °C. In a separate container, prepare a solution of sodium borohydride (2-3 equivalents) in trifluoroacetic acid. Caution: The dissolution of NaBH₄ in TFA is highly exothermic and releases hydrogen gas. Add the NaBH₄ portion-wise to the TFA with vigorous stirring in a well-ventilated fume hood.

-

Reaction: Slowly add the sodium borohydride/TFA solution to the stirred solution of methyl indole-2-carboxylate at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture over crushed ice.

-

Neutralization: Basify the aqueous mixture by the slow addition of a 2M aqueous sodium hydroxide solution until the pH is approximately 8-9. Caution: This neutralization is highly exothermic. Perform this step in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract with three portions of dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude racemic methyl indoline-2-carboxylate.

-

Purification (Optional): If necessary, the product can be purified by silica gel column chromatography.

Data Summary

| Parameter | Value | Reference |

| Starting Material | Methyl indole-2-carboxylate | [4] |

| Reagents | Sodium borohydride, Trifluoroacetic acid | [4] |

| Reaction Time | 1-3 hours | [4] |

| Reaction Temperature | 0 °C to room temperature | [4] |

| Typical Yield | High | [4] |

Workflow Diagram

Caption: Workflow for the reduction of methyl indole-2-carboxylate.

Comparative Analysis of Synthetic Routes

| Feature | Method A: Direct Esterification | Method B: Reduction |

| Starting Material Availability | Racemic indoline-2-carboxylic acid is commercially available but can be more expensive. | Methyl indole-2-carboxylate is readily available and often more economical. |

| Number of Steps | One step. | One step. |

| Reagent Hazards | Thionyl chloride is corrosive and lachrymatory. | Trifluoroacetic acid is highly corrosive. Sodium borohydride reacts with acid to produce hydrogen gas. |

| Reaction Conditions | Requires heating (reflux). | Can be performed at room temperature after initial cooling. |

| Work-up | Standard acid-base work-up. | Requires careful neutralization of a strong acid. |

Characterization of Racemic Methyl Indoline-2-Carboxylate

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. Key signals to look for in the ¹H NMR spectrum include the aliphatic protons of the indoline ring and the methyl ester singlet.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl and the N-H bond.

Conclusion

The preparation of racemic methyl indoline-2-carboxylate can be reliably achieved through either direct esterification of the corresponding carboxylic acid or by reduction of methyl indole-2-carboxylate. The choice between these methods will be dictated by factors such as the cost and availability of starting materials, and the specific experimental capabilities of the laboratory. Both methods, when executed with care and adherence to safety protocols, provide efficient access to this important synthetic intermediate.

References

- 1. Synthesis routes of (S)-(+)-Methyl indoline-2-carboxylate [benchchem.com]

- 2. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

An In-depth Technical Guide to Methyl Indoline-2-carboxylate: Chemical Properties and Stability for Researchers and Drug Development Professionals

Introduction

Methyl indoline-2-carboxylate is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules.[1] Its rigid, bicyclic structure, composed of a benzene ring fused to a pyrrolidine ring, coupled with the reactive ester functionality, makes it a versatile intermediate in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the core chemical properties and stability of methyl indoline-2-carboxylate, offering practical insights for researchers, scientists, and drug development professionals engaged in its use.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of methyl indoline-2-carboxylate is paramount for its effective application in research and development. These properties dictate its behavior in various chemical environments and inform decisions regarding reaction conditions, purification methods, and formulation development.

Structural and General Properties

Methyl indoline-2-carboxylate is structurally distinct from its aromatic counterpart, methyl indole-2-carboxylate, by the saturation of the five-membered ring. This seemingly subtle difference significantly impacts its chemical reactivity and conformational flexibility.

| Property | Value | Source(s) |

| Chemical Name | Methyl 2,3-dihydro-1H-indole-2-carboxylate | [4] |

| Synonym(s) | Indoline-2-carboxylic acid methyl ester, Methyl 2-indolinecarboxylate | [5] |

| CAS Number | 59040-84-5 (racemic)[5], 141410-06-2 ((S)-enantiomer) | [5] |

| Molecular Formula | C₁₀H₁₁NO₂ | [5] |

| Molecular Weight | 177.20 g/mol | [5] |

| Appearance | Crystals |

Physicochemical Data

The following table summarizes key physicochemical data for methyl indoline-2-carboxylate. It is important to note that some reported values may correspond to the more extensively studied aromatic analogue, methyl indole-2-carboxylate, and are included here for comparative purposes where data for the indoline derivative is limited.

| Property | Value | Source(s) |

| Boiling Point | 292.8 ± 19.0 °C (Predicted) | |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.11 ± 0.40 (Predicted) | |

| LogP | 1.1962 | [5] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [5] |

Stability Profile and Degradation Pathways

The stability of methyl indoline-2-carboxylate is a critical consideration for its synthesis, storage, and application, particularly in the context of drug development where impurities and degradation products can have significant implications for safety and efficacy.

Hydrolytic Stability

The ester functionality of methyl indoline-2-carboxylate is susceptible to hydrolysis under both acidic and basic conditions, yielding indoline-2-carboxylic acid and methanol.[2][6] The rate of hydrolysis is influenced by pH and temperature.

-

Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and methanol.

Due to the potential for racemization at the chiral center under harsh hydrolytic conditions, enzymatic hydrolysis is often preferred for the preparation of enantiomerically pure indoline-2-carboxylic acid.

Thermal and Photolytic Stability

While specific quantitative data on the thermal and photolytic degradation of methyl indoline-2-carboxylate is not extensively available, general principles for indoline and indole derivatives can be applied. Indoline compounds can be sensitive to heat and light, which can promote oxidation and other degradation reactions.[7]

Workflow for Assessing Photostability:

Caption: A generalized workflow for assessing the photostability of methyl indoline-2-carboxylate.

Oxidative Stability

The indoline ring system, particularly the nitrogen atom and the benzylic C-H bonds, can be susceptible to oxidation. The secondary amine in the indoline ring can be oxidized, and prolonged exposure to air or oxidizing agents may lead to the formation of various degradation products. Careful handling under an inert atmosphere is recommended for long-term storage and sensitive reactions.

Reactivity and Key Chemical Transformations

Methyl indoline-2-carboxylate is a valuable synthetic intermediate due to the reactivity of its functional groups.

Reactions at the Ester Group

-

Amide Formation: The ester can be converted to an amide through aminolysis, reacting with primary or secondary amines, often at elevated temperatures.[2]

-

Reduction: The ester can be reduced to the corresponding alcohol, (2,3-dihydro-1H-indol-2-yl)methanol, using reducing agents such as lithium aluminum hydride.

Reactions at the Indoline Nitrogen

The secondary amine of the indoline ring can undergo various reactions:

-

N-Alkylation: Reaction with alkyl halides in the presence of a base.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

-

N-Arylation: Palladium-catalyzed coupling with aryl halides (Buchwald-Hartwig amination).

Peptide Coupling

(S)-Indoline-2-carboxylic acid, derived from the hydrolysis of its methyl ester, is utilized in peptide synthesis. However, its incorporation can be challenging due to its propensity to form diketopiperazines and its relatively low reactivity in standard peptide coupling reactions.[8]

Logical Flow of Peptide Coupling and Potential Side Reaction:

Caption: A simplified diagram illustrating the desired peptide coupling and a potential side reaction.

Synthesis of Methyl Indoline-2-carboxylate

Several synthetic routes to methyl indoline-2-carboxylate have been reported, often starting from indole-2-carboxylic acid or L-tryptophan.

-

Reduction of Indole-2-carboxylic Acid: A common method involves the reduction of the corresponding indole derivative.[9]

-

Esterification of Indoline-2-carboxylic Acid: Direct esterification of indoline-2-carboxylic acid with methanol in the presence of an acid catalyst.[2]

-

Enzymatic Resolution: For the preparation of enantiomerically pure (S)-methyl indoline-2-carboxylate, enzymatic resolution of the racemic ester is an effective method.[10]

Spectral Data for Characterization

Spectroscopic techniques are essential for the identification and purity assessment of methyl indoline-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons on the saturated five-membered ring, and the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the indoline ring.

Infrared (IR) Spectroscopy

The IR spectrum of methyl indoline-2-carboxylate will exhibit characteristic absorption bands:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C=O Stretch: A strong absorption around 1730-1750 cm⁻¹ for the ester carbonyl group.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound.[4]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of methyl indoline-2-carboxylate and ensure laboratory safety.

Recommended Storage Conditions

-

Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is often recommended for long-term storage.[5]

-

Atmosphere: For sensitive applications or long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[13]

Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[13]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

Experimental Protocols

Protocol for Hydrolytic Stability Testing (Forced Degradation)

This protocol outlines a general procedure for assessing the hydrolytic stability of methyl indoline-2-carboxylate under acidic and basic conditions.

-

Stock Solution Preparation: Prepare a stock solution of methyl indoline-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the mixture at a controlled temperature (e.g., 60°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a final concentration suitable for analysis.

-

-

Basic Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the mixture at a controlled temperature (e.g., 60°C).

-

At the same specified time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining methyl indoline-2-carboxylate and any degradation products formed.

Workflow for Forced Degradation Study:

Caption: A flowchart outlining the key stages of a forced degradation study.

Conclusion

Methyl indoline-2-carboxylate is a compound of significant interest in organic synthesis and drug discovery. Its chemical properties are largely defined by the interplay between the indoline scaffold and the methyl ester functionality. While stable under appropriate storage conditions, it is susceptible to degradation, particularly through hydrolysis. A thorough understanding of its chemical properties, stability profile, and reactivity is essential for its successful application in the laboratory and in the development of new therapeutic agents. This guide provides a foundational understanding to aid researchers in their work with this versatile molecule.

References

-

Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate. (2025, August 10). Retrieved January 3, 2026, from [Link]

-

2 - SAFETY DATA SHEET. (n.d.). Retrieved January 3, 2026, from [Link]

-

Safety Data Sheet Indoline-2-carboxylic acid 1. Identification Product name - metasci. (n.d.). Retrieved January 3, 2026, from [Link]

-

Safety Data Sheet Indole-2-carboxylic acid 1. Identification Product name - metasci. (n.d.). Retrieved January 3, 2026, from [Link]

-

indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Patsnap Eureka. (2007, April 5). Retrieved January 3, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (2024, March 18). Retrieved January 3, 2026, from [Link]

- indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents. (n.d.).

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 3, 2026, from [Link]

-

Synthesis of indolines - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]

-

(PDF) On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid - ResearchGate. (2024, December 22). Retrieved January 3, 2026, from [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl- - the NIST WebBook. (n.d.). Retrieved January 3, 2026, from [Link]

-

Synthesis of indoline-2-carboxylic acid - PrepChem.com. (n.d.). Retrieved January 3, 2026, from [Link]

-

Methyl indoline-2-carboxylate (C10H11NO2) - PubChemLite. (n.d.). Retrieved January 3, 2026, from [Link]

-

Photostability and thermal stability of indocyanine green - PubMed. (1998, December). Retrieved January 3, 2026, from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved January 3, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.). Retrieved January 3, 2026, from [Link]

-

Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. (2025, August 7). Retrieved January 3, 2026, from [Link]

-

Thermal stability and thermal decomposition study of hindered amine light stabilizers. (2025, August 5). Retrieved January 3, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(+)-Methyl indoline-2-carboxylate | 141410-06-2 | Benchchem [benchchem.com]

- 3. Methyl indoline-2-carboxylate | 59040-84-5 | Benchchem [benchchem.com]

- 4. PubChemLite - Methyl indoline-2-carboxylate (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. Buy (S)-Methyl indoline-2-carboxylate hydrochloride [smolecule.com]

- 7. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 11. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl indole-2-carboxylate(1202-04-6) 1H NMR [m.chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

The Indoline Nucleus: A Privileged Scaffold in Modern Synthesis

An In-depth Guide to Methyl Indoline-2-carboxylate as a Premier Chiral Building Block

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, prized for its rigid, three-dimensional structure and rich biological activity.[1][2] Among its derivatives, methyl indoline-2-carboxylate has emerged as a particularly valuable and versatile chiral building block. Its stereochemically defined center at the C2 position provides a critical handle for the asymmetric synthesis of complex molecular architectures.[3][4] This technical guide offers an in-depth exploration of methyl indoline-2-carboxylate, from its fundamental properties and stereoselective synthesis to its diverse applications in drug discovery and beyond. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and showcase its utility in constructing pharmacologically relevant compounds.

Introduction: The Strategic Value of the Chiral Indoline Core

The indoline ring system, a saturated analog of indole, is a prevalent motif in a vast array of natural products and pharmaceuticals, exhibiting activities ranging from anticancer and antibacterial to cardiovascular and anti-inflammatory.[2] The introduction of a chiral center, particularly at the C2 position, imbues the scaffold with a defined three-dimensional geometry that is crucial for specific molecular recognition and biological function. Methyl (S)-indoline-2-carboxylate, with its ester functionality and defined stereochemistry, serves as a powerful starting point for creating enantiomerically pure compounds, a critical requirement in modern drug development.[3][4]

The strategic importance of this building block lies in several key features:

-

Stereochemical Control: The pre-defined stereocenter at C2 directs the stereochemical outcome of subsequent transformations, enabling the synthesis of complex molecules with high diastereoselectivity.[3]

-

Functional Handles: The secondary amine (N1) and the methyl ester (C2) provide orthogonal functional handles for diverse chemical modifications, such as N-alkylation, N-acylation, and amide bond formation. The C3 position is also amenable to functionalization.[5][6][7][8]

-

Structural Rigidity: The bicyclic nature of the indoline core imparts conformational rigidity, making it an excellent scaffold for peptidomimetics and constraining flexible molecules into bioactive conformations.[3]

This guide will systematically explore the synthesis and application of this pivotal chiral building block, providing researchers with the foundational knowledge and practical protocols to leverage its full potential.

Synthesis of Enantiopure Methyl Indoline-2-carboxylate

The preparation of enantiomerically pure methyl indoline-2-carboxylate is a critical first step for its use in asymmetric synthesis. Several strategies have been developed, each with its own set of advantages and considerations.

Classical Resolution of Racemic Indoline-2-carboxylic Acid

One of the most established and industrially viable methods for obtaining the enantiopure acid is through the classical resolution of the racemate using a chiral resolving agent.

Causality of the Method: This technique relies on the formation of diastereomeric salts upon reaction of the racemic carboxylic acid with a chiral amine. These diastereomeric salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomerically pure carboxylic acid, which can then be esterified.

Protocol: Resolution with (R)-α-methylbenzylamine

This protocol is adapted from established industrial processes.[9]

-

Salt Formation: Dissolve racemic indoline-2-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol. Add (R)-α-methylbenzylamine (1.0 eq) to the solution and stir for 2 hours to allow for the formation of the diastereomeric salts.

-

Fractional Crystallization: The salt of the (2S)-indoline-2-carboxylic acid with (R)-α-methylbenzylamine is typically less soluble and will precipitate out of the solution. The precipitate is collected by filtration.

-

Recrystallization: The collected white precipitate is recrystallized from a solvent like isopropanol to enhance diastereomeric purity.

-

Acidification: The purified diastereomeric salt is dissolved in water, and a 1N hydrochloric acid solution is added to protonate the carboxylate and liberate the (S)-indoline-2-carboxylic acid.

-

Esterification: The resulting (S)-indoline-2-carboxylic acid is then esterified, commonly by reacting with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid), to yield (S)-(+)-methyl indoline-2-carboxylate.[10][11]

Caption: Workflow for Chiral Resolution.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for obtaining chiral molecules. Enzymatic kinetic resolution of racemic methyl indoline-2-carboxylate leverages the stereospecificity of enzymes, typically lipases or proteases, to selectively hydrolyze one enantiomer.

Causality of the Method: In this process, a racemic mixture of the methyl ester is treated with a hydrolytic enzyme. The enzyme preferentially catalyzes the hydrolysis of one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated from the (R)-acid based on their different chemical properties (e.g., solubility in aqueous base).

Protocol: Enzymatic Hydrolysis

This generalized protocol is based on principles described in patent literature.[11]

-

Reaction Setup: A buffered aqueous solution (e.g., sodium carbonate buffer, pH 7-9) is prepared. The racemic methyl indoline-2-carboxylate is added to form a suspension or solution, typically at a concentration of 10-50% (w/w).

-

Enzyme Addition: A hydrolytic enzyme (e.g., a lipase) is added to the mixture. The weight ratio of enzyme to substrate is typically in the range of 1:10 to 1:40.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25-50 °C) with stirring for a period of 3 to 85 hours, or until approximately 50% conversion is achieved.

-

Workup and Separation: The reaction is stopped, and the mixture is extracted with an organic solvent (e.g., ethyl acetate). The desired (S)-methyl indoline-2-carboxylate remains in the organic layer, while the hydrolyzed (R)-indoline-2-carboxylic acid salt remains in the aqueous layer.

-

Purification: The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-methyl indoline-2-carboxylate.

| Method | Advantages | Disadvantages | Typical Enantiomeric Excess |

| Classical Resolution | Scalable, cost-effective for large quantities, robust.[3] | Requires stoichiometric chiral resolving agent, may require multiple recrystallizations. | >99% |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly.[11] | Maximum theoretical yield is 50%, requires separation of product from starting material and hydrolyzed by-product. | >99%[11] |

| Asymmetric Synthesis | Potentially higher yield (>50%), avoids resolution steps.[12][13] | May require expensive catalysts and ligands, optimization can be challenging. | 93-99%[13][14][15] |

Table 1: Comparison of Synthetic Strategies for Enantiopure Indoline-2-carboxylates.

Asymmetric Synthesis

Direct asymmetric synthesis of indolines represents the most atom-economical approach. Organocatalysis and transition-metal catalysis have emerged as powerful tools to construct the chiral indoline core with high enantioselectivity.

Catalytic Asymmetric Reduction of 3H-Indoles: One elegant approach involves the Brønsted acid-catalyzed transfer hydrogenation of 2-substituted-3H-indoles.[12] Chiral phosphoric acids can catalyze the reduction using a Hantzsch ester as the hydrogen source, affording optically active indolines with excellent enantioselectivities (up to 97% ee).[12]

Organocatalytic Intramolecular Michael Addition: Another powerful strategy involves the intramolecular Michael addition of an enamine to an α,β-unsaturated ketone. Cinchona alkaloid-derived primary amines have been shown to catalyze the cyclization of appropriately substituted precursors to yield cis- or trans-2,3-disubstituted indolines with high diastereo- and enantioselectivities (up to 99% ee).[13][14][15]

Applications in Medicinal Chemistry and Total Synthesis

The true value of methyl indoline-2-carboxylate lies in its application as a versatile building block. Its defined stereochemistry and functional handles allow for the efficient construction of complex and biologically active molecules.

Scaffold for Drug Discovery

The indoline nucleus is considered a "privileged structure" in medicinal chemistry, and methyl indoline-2-carboxylate provides a chiral entry point to this valuable chemical space.

-

HIV-1 Integrase Inhibitors: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[3][16] The carboxylic acid (or ester) functionality is believed to chelate with magnesium ions in the enzyme's active site, while the indoline core provides a rigid scaffold for further functionalization to enhance binding affinity and selectivity.[16]

-

Enzyme Inhibitors and Receptor Ligands: The constrained conformation of the indoline ring makes it an ideal scaffold for designing peptidomimetics, enzyme inhibitors, and receptor ligands where precise positioning of functional groups is critical for activity.[3]

-

IDO1/TDO Dual Inhibitors: Indole-2-carboxylic acid derivatives have also been explored as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy.[17]

Caption: Derivatization and Application Pathways.

Key Transformations and Experimental Protocols

The utility of methyl indoline-2-carboxylate is realized through key chemical transformations that modify its core structure.

Protocol: N-Boc Protection of Methyl Indoline-2-carboxylate

Protection of the indoline nitrogen is a common first step to prevent side reactions and to modulate the reactivity of the ring system. The tert-butyloxycarbonyl (Boc) group is frequently used due to its stability and ease of removal under acidic conditions.

-

Reaction Setup: Dissolve methyl indoline-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash chromatography on silica gel to yield the N-Boc protected product.[5]

C3-Functionalization: The C3 position of the indoline ring is nucleophilic and can be functionalized through various reactions, including alkylations and Mannich reactions, often after N-protection.[18] Recent advances have demonstrated transition metal-free methods for the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols, proceeding via a hydrogen autotransfer mechanism.[7][8]

Conclusion and Future Outlook

Methyl indoline-2-carboxylate has solidified its position as a premier chiral building block in contemporary organic synthesis and medicinal chemistry. The accessibility of both enantiomers through robust methods like classical and enzymatic resolution, coupled with the development of sophisticated asymmetric syntheses, ensures its continued availability to the scientific community. Its rigid framework and orthogonal functional handles provide a reliable platform for the construction of complex, stereochemically defined molecules.

As drug discovery continues to venture into more complex and three-dimensional chemical space, the demand for versatile chiral scaffolds like methyl indoline-2-carboxylate will undoubtedly grow. Future research will likely focus on the development of novel catalytic methods for its synthesis and the expansion of its application in the synthesis of new therapeutic agents and complex natural products. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic power of this exceptional chiral building block.

References

-

Rueping, M., Brinkmann, C., Antonchick, A. P., & Atodiresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607. [Link]

-

Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. (2017). ResearchGate. [Link]

-

Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. (2025). Journal of the American Chemical Society. [Link]

-

Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. (2017). RSC Publishing. [Link]

-

Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. (2017). Semantic Scholar. [Link]

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2002). ResearchGate. [Link]

-

Chiral Indoline‐2‐carboxylic Acid Enables Highly Enantioselective Catellani‐type Annulation with 4‐(Bromomethyl)cyclohexanone. ResearchGate. [Link]

- indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

-

Azidoindolines—From Synthesis to Application: A Review. (2023). MDPI. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2021). MDPI. [Link]

-

REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES. [Link]

-

Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2011). ResearchGate. [Link]

-

New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA. (2006). PubMed. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). MDPI. [Link]

-

Development and Application of Indolines in Pharmaceuticals. (2023). PubMed. [Link]

-

Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. (2022). ChemRxiv. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2017). MDPI. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. (2007). PubMed. [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). PubMed Central. [Link]

-

C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. (2022). Organic & Biomolecular Chemistry. [Link]

-

Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. (2022). ChemRxiv. [Link]

-

Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (2021). PMC. [Link]

-

Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. (2020). ResearchGate. [Link]

-

Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. (2023). MDPI. [Link]

- US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.

Sources

- 1. Azidoindolines—From Synthesis to Application: A Review [mdpi.com]

- 2. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-(+)-Methyl indoline-2-carboxylate | 141410-06-2 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 10. Synthesis routes of (S)-(+)-Methyl indoline-2-carboxylate [benchchem.com]

- 11. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 12. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Indoline-2-Carboxylic Acid Esters

Abstract

The indoline-2-carboxylic acid scaffold, a saturated analog of the more common indole-2-carboxylic acid, represents a cornerstone in modern medicinal chemistry. Its journey from a synthetic curiosity to the core of blockbuster pharmaceuticals is a compelling narrative of rational drug design, synthetic innovation, and a deepening understanding of biological targets. This guide provides a comprehensive exploration of the discovery and history of indoline-2-carboxylic acid and its esters, with a particular focus on their pivotal role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. We will delve into the initial synthetic challenges, the evolution of stereoselective methodologies, and the expansion of this privileged scaffold into diverse therapeutic arenas. This paper is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical chemical entity.

The Genesis of a Scaffold: Early Discovery and Synthesis

The story of indoline-2-carboxylic acid begins not with a flash of discovery, but with the methodical exploration of indole chemistry. The parent acid was first described in 1967 by Hudson and Robertson, who prepared it via a harsh reduction of indole-2-carboxamide using phosphonium iodide and fuming hydriodic acid, followed by hydrolysis[1]. This early work highlighted the fundamental challenge: the synthesis of the saturated indoline ring from its aromatic indole precursor.

A subsequent, notable method was developed by Corey et al. in 1970, which involved the reduction of ethyl indole-2-carboxylate[1]. However, this procedure required the use of metallic tin and hydrogen chloride gas in ethanol within a high-pressure sealed bomb, making it impractical for large-scale synthesis. The process yielded an ethyl indoline-2-carboxylate tin complex that had to be isolated and then treated with anhydrous ammonia to liberate the free ester—a cumbersome and often inefficient process for removing all tin contaminants[1].

The need for a more commercially viable and safer process led to significant methodological improvements. A key advancement was the development of a reduction process that could be performed at atmospheric pressure using stannous chloride (SnCl₂) as the reducing agent instead of the more reactive tin metal[1]. This innovation not only obviated the need for high-pressure equipment but also provided a more direct route to the desired acid.

Experimental Protocol: Atmospheric Pressure Reduction of Indole-2-Carboxylic Acid

This protocol is adapted from methodologies developed to overcome the limitations of early high-pressure reductions[1]. The causality behind this design is safety and scalability; replacing metallic tin with SnCl₂ and eliminating the need for a sealed bomb allows for safer, more controlled production at a larger scale.

Objective: To synthesize indoline-2-carboxylic acid from indole-2-carboxylic acid via an intermediate tin complex at atmospheric pressure.

Materials:

-

Indole-2-carboxylic acid

-

Anhydrous Stannous Chloride (SnCl₂)

-

Absolute Ethanol

-

Dry Hydrogen Chloride (HCl) gas

-

Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrochloric Acid (for acidification)

-

Three-neck round-bottom flask, mechanical stirrer, condenser, gas inlet tube

Procedure:

-

Reaction Setup: Charge a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and gas inlet tube with absolute ethanol.

-

HCl Saturation: Cool the ethanol to -20°C using a dry ice/acetone bath and saturate it with dry hydrogen chloride gas. The low temperature is critical to maximize the dissolution of HCl gas.

-

Addition of Reactants: To the cold, HCl-saturated ethanol, add indole-2-carboxylic acid, followed by anhydrous stannous chloride.

-

Reaction: Allow the reaction mixture to warm slowly to 0°C over approximately 2 hours. Maintain the temperature at 0°C with an ice bath and stir overnight. The slow warming ensures a controlled reaction rate.

-

Direct Hydrolysis (In Situ): The resulting mixture, containing the indoline-2-carboxylic acid ester tin complex, can be directly converted to the free acid. Add an aqueous solution of NaOH or KOH to the reaction flask. This step hydrolyzes the ester and breaks down the tin complex in a single operation, a significant improvement over the two-step isolation and ammonia treatment process[1].

-

Acidification and Isolation: Stir the mixture until the hydrolysis is complete. Afterward, acidify the solution with concentrated HCl to precipitate the free indoline-2-carboxylic acid.

-

Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.

This streamlined, one-pot hydrolysis and workup represents a significant process optimization, making the synthesis of the indoline-2-carboxylic acid core more efficient and amenable to industrial production[1].

Caption: Comparison of early high-pressure vs. improved atmospheric synthesis workflows.

The Dawn of a New Era: The Rise of ACE Inhibitors

While the indoline-2-carboxylic acid scaffold was known, its profound importance would be unveiled through a completely different line of research: cardiovascular medicine. The story of ACE inhibitors is a triumph of rational drug design, beginning with the study of snake venom[2].

In the mid-1950s, Angiotensin-Converting Enzyme (ACE) was identified as the enzyme that converts the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II[3]. This discovery pinpointed ACE as a key regulator of blood pressure and a prime therapeutic target. A breakthrough came when peptides isolated from the venom of the Brazilian pit viper (Bothrops jararaca) were found to inhibit ACE[4]. While these peptides were effective, they were not orally active, limiting their therapeutic use[5].

This led scientists at Squibb to embark on a mission to develop small, orally active molecules that could mimic the action of the venom peptides. Drawing parallels between ACE and another zinc-containing enzyme, carboxypeptidase A, they designed and synthesized the first orally active ACE inhibitor, captopril , which received FDA approval in 1980[2][3][6].

Despite its success, captopril's sulfhydryl group was associated with side effects like skin rashes and taste disturbances[6]. This spurred the development of second-generation, non-sulfhydryl inhibitors. Researchers at Merck designed enalapril , which replaced the sulfhydryl zinc-binding group with a carboxylate. Enalapril was a prodrug, hydrolyzed in vivo to the active diacid, enalaprilat[2]. This design philosophy—a dicarboxylate-containing prodrug—set the stage for the introduction of the indoline-2-carboxylic acid scaffold.

Caption: Comparison of chiral resolution and asymmetric synthesis pathways.

Beyond Blood Pressure: The Expanding Therapeutic Utility

The structural rigidity and favorable physicochemical properties of the indoline-2-carboxylic acid scaffold have made it an attractive starting point for drug discovery in areas far beyond ACE inhibition.

-

Antiviral Activity (HIV-1 Integrase Inhibitors): The carboxyl group at the 2-position is an excellent metal ion chelator. This property has been exploited to design novel inhibitors of HIV-1 integrase, a key viral enzyme that contains two essential magnesium ions (Mg²⁺) in its active site. Indole- and indoline-2-carboxylic acid derivatives have been shown to effectively chelate these magnesium ions, disrupting the enzyme's function and inhibiting viral replication.[7][8][9] Structural optimization, such as adding substituents to the indole core, has led to derivatives with potent inhibitory activity in the nanomolar range.[8]

-

Oncology (Apoptosis Inducers & Immunotherapy): Certain derivatives, such as indole-2-carboxylic acid benzylidene-hydrazides, have been identified as potent inducers of apoptosis (programmed cell death) in cancer cell lines.[10] These compounds were found to inhibit tubulin polymerization, a mechanism similar to that of some established chemotherapy agents.[10] Furthermore, the scaffold is being investigated for its potential in cancer immunotherapy. Derivatives have been synthesized as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two enzymes that play a role in tumor immune escape.[11]

-

Neuroscience (NMDA Receptor Antagonists): Indole-2-carboxylic acid itself has been shown to act as a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[12] This receptor is crucial for synaptic plasticity and is implicated in excitotoxic neuronal damage associated with conditions like stroke. This finding opens up avenues for developing novel neuroprotective agents based on this scaffold.[12]

Conclusion and Future Perspectives

The history of indoline-2-carboxylic acid esters is a microcosm of the evolution of modern drug discovery. It began with challenging classical syntheses and evolved through process chemistry innovations driven by the need for industrial-scale production. Its incorporation into ACE inhibitors like Trandolapril marked a pivotal moment, showcasing how a well-designed chemical scaffold can lead to safer and more effective medicines. The journey from snake venom to a rationally designed, rigid heterocyclic core is a testament to the power of medicinal chemistry.

Today, the story is far from over. The unique electronic and structural features of the indoline-2-carboxylic acid core continue to be exploited in diverse therapeutic areas, from viral infections to cancer and neurological disorders. The ongoing research into new synthetic methodologies, particularly in asymmetric synthesis, will undoubtedly make novel derivatives more accessible. As our understanding of complex biological pathways deepens, this versatile and historically significant scaffold is poised to form the foundation of the next generation of targeted therapies.

References

- Discovery and development of ACE inhibitors. (n.d.). In Wikipedia.

- From vipers to vasodilators: the story of ACE inhibitors. (n.d.). LGC Standards.

- Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. (n.d.). ResearchGate.

- From snake venom to ACE inhibitor — the discovery and rise of captopril. (2009, April 17). The Pharmaceutical Journal.

- History of the design of captopril and related inhibitors of angiotensin converting enzyme. (n.d.). American Heart Association Journals.

- Trandolapril: Package Insert / Prescribing Information / MOA. (2025, November 20). Drugs.com.

- ACE inhibition: past, present and future. (2025, September 24). Hospital Healthcare Europe.

- Trandolapril | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.

- Trandolapril. (n.d.). In Wikipedia.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). PubMed.

- What is the mechanism of Trandolapril? (2024, July 17). Patsnap Synapse.

- Trandolapril. (2024, January 10). Proteopedia.

- Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2004, July 1). PubMed.

- Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. (n.d.). Google Patents.

- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2025, August 7). ResearchGate.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Publishing.

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020, February 15). PubMed. Retrieved January 3, 2026, from [Link]

- Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. (n.d.). PubMed.

- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012, August 26). Longdom Publishing.

- Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. (n.d.). Google Patents.

Sources

- 1. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]

- 2. From vipers to vasodilators: the story of ACE inhibitors | LGC Standards [lgcstandards.com]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 6. hospitalhealthcare.com [hospitalhealthcare.com]

- 7. mdpi.com [mdpi.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]